Di-tert-butyl 2-isocyanosuccinate
Overview
Description
Di-tert-butyl 2-isocyanosuccinate, also known as DL-Aspartic acid di-tert-butyl ester isocyanide, is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is primarily used as an organic building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl 2-isocyanosuccinate can be synthesized through the reaction of DL-Aspartic acid with di-tert-butyl dicarbonate (Boc2O) under specific conditions. The reaction typically involves the use of a catalyst such as Amberlyst-15 in ethanol, which facilitates the chemoselective mono-N-Boc protection of the amine group .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl 2-isocyanosuccinate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
Di-tert-butyl 2-isocyanosuccinate has several applications in scientific research:
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and peptide-based drugs.
Medicine: It plays a role in the development of new therapeutic agents, especially those involving peptide synthesis.
Mechanism of Action
The mechanism of action of di-tert-butyl 2-isocyanosuccinate primarily involves its role as a protecting group in organic synthesis. The compound reacts with amines to form Boc-protected derivatives, which are stable under a variety of conditions. The protection mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eventually leads to the formation of the Boc-protected amine .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection of amines.
DL-Aspartic acid di-tert-butyl ester: A precursor in the synthesis of di-tert-butyl 2-isocyanosuccinate.
Uniqueness: this compound is unique due to its dual functionality as both an ester and an isocyanide, making it a versatile intermediate in organic synthesis. Its ability to form stable Boc-protected derivatives under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
ditert-butyl 2-isocyanobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)17-10(15)8-9(14-7)11(16)18-13(4,5)6/h9H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQDAODIJHZRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391225 | |
Record name | Di-tert-butyl 2-isocyanosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027757-05-6 | |
Record name | Di-tert-butyl 2-isocyanosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1027757-05-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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